7-Keto-dehydroepiandrosterone

Descripción general

Descripción

La 7-cetodehidroepiandrosterona, comúnmente conocida como 7-Ceto-DHEA, es un metabolito de la dehidroepiandrosterona (DHEA). Es una prohormona esteroide producida por el metabolismo de la DHEA. A diferencia de la DHEA, la 7-Ceto-DHEA no se convierte en testosterona o estrógeno en el cuerpo humano . Este compuesto ha ganado atención por sus posibles beneficios en la pérdida de peso y la mejora del metabolismo .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La 7-Ceto-DHEA se puede sintetizar a partir de la DHEA mediante una serie de reacciones de oxidación. La ruta sintética principal implica la oxidación de la DHEA utilizando reactivos como el clorocromato de piridinio (PCC) o el trióxido de cromo (CrO3) en presencia de ácido acético . Las condiciones de reacción suelen requerir una temperatura controlada y una atmósfera inerte para evitar reacciones secundarias no deseadas.

Métodos de producción industrial

La producción industrial de 7-Ceto-DHEA implica la oxidación a gran escala de la DHEA utilizando reactivos y condiciones similares a la síntesis de laboratorio. El proceso está optimizado para obtener mayores rendimientos y pureza, a menudo involucrando pasos adicionales de purificación como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

La 7-Ceto-DHEA experimenta diversas reacciones químicas, entre ellas:

Oxidación: Conversión de la DHEA a 7-Ceto-DHEA.

Reducción: Reducción de la 7-Ceto-DHEA a sus alcoholes correspondientes.

Sustitución: Introducción de diferentes grupos funcionales en posiciones específicas del esqueleto esteroide.

Reactivos y condiciones comunes

Oxidación: Clorocromato de piridinio (PCC), trióxido de cromo (CrO3), ácido acético.

Reducción: Borohidruro de sodio (NaBH4), hidruro de aluminio y litio (LiAlH4).

Sustitución: Varios agentes halogenantes y nucleófilos.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen 7-hidroxi-DHEA, 7-oxo-DHEA y diversos derivados sustituidos, dependiendo de los reactivos y las condiciones utilizadas .

Aplicaciones Científicas De Investigación

Weight Management and Metabolism

7-Keto-dehydroepiandrosterone is primarily marketed as a dietary supplement aimed at weight loss. A systematic review of its impact on body weight revealed several key findings:

| Study | Population | Intervention | Findings |

|---|---|---|---|

| Zenk et al. | Overweight/obese adults | 7-keto-DHEA vs. placebo | Significant reduction in body weight in half of the studies; decreased body fat percentage and BMI noted in some studies. |

| Randomized Controlled Trials (RCTs) | Various | 200 mg/day for 8 weeks | Increased resting metabolic rate observed; no serious adverse effects reported. |

The systematic review encompassed four studies with low risk of bias, indicating that this compound can effectively support weight management strategies by enhancing metabolic rates and reducing body fat .

Alcohol Consumption Reduction

Research has shown that this compound can significantly reduce alcohol consumption in animal models. A study conducted on male Long-Evans rats demonstrated:

- Dosage Effects : Administration of 56 mg/kg of this compound resulted in a significantly greater decrease in ethanol intake compared to dehydroepiandrosterone.

- Onset of Action : The effects of this compound on reducing ethanol intake were observed as early as the first day of treatment, suggesting a rapid onset compared to its precursor .

This suggests potential applications for this compound in managing alcohol consumption behaviors.

Hormonal Regulation

Studies have investigated the effects of this compound on hormonal levels, particularly in aging populations. A notable study involved:

- Transdermal Application : Ten male volunteers aged 27 to 72 applied a gel containing 25 mg of this compound for five consecutive days.

- Results : The treatment resulted in significant changes in serum levels of testosterone and estradiol, alongside increases in luteinizing hormone and HDL cholesterol levels . The findings suggest that this compound may help improve hormonal balance and lipid profiles, particularly in elderly men.

Neuroprotective Effects

Emerging evidence indicates that this compound may have neuroprotective properties:

- Animal Studies : Research has shown improvements in memory and immune responses in mice administered with this compound, indicating potential applications in cognitive health .

These findings highlight the compound's versatility beyond metabolic applications, suggesting that it may play a role in neuroprotection and cognitive enhancement.

Anti-Doping Considerations

Due to its classification as a metabolite of dehydroepiandrosterone, there are ongoing discussions regarding the implications of this compound in sports and doping regulations:

- Regulatory Scrutiny : The World Anti-Doping Agency has considered the implications of its use, particularly concerning its non-androgenic nature and potential anti-estrogenic properties .

This aspect underscores the importance of understanding both the therapeutic benefits and regulatory challenges associated with the use of this compound.

Mecanismo De Acción

Se cree que la 7-Ceto-DHEA ejerce sus efectos aumentando la actividad de las enzimas implicadas en el metabolismo de los ácidos grasos, promoviendo así la quema de grasa y la pérdida de peso . También puede mejorar la termogénesis, el proceso por el cual el cuerpo genera calor, lo que lleva a un aumento de la tasa metabólica . El compuesto no se convierte en testosterona o estrógeno, lo que lo convierte en una alternativa más segura para las personas que están preocupadas por los desequilibrios hormonales .

Comparación Con Compuestos Similares

Compuestos similares

Dehidroepiandrosterona (DHEA): El compuesto principal del que se deriva la 7-Ceto-DHEA.

7-Hidroxi-DHEA: Otro metabolito de la DHEA con efectos metabólicos similares.

Androsta-3,5-dieno-7,17-diona (Arimistane): Un metabolito de la 7-Ceto-DHEA conocido por sus propiedades de inhibición de la aromatasa.

Singularidad de la 7-Ceto-DHEA

La 7-Ceto-DHEA es única en el sentido de que no se convierte en hormonas sexuales como la testosterona y el estrógeno, lo que reduce el riesgo de efectos secundarios hormonales . También es más eficaz en la promoción de la termogénesis y la mejora de la tasa metabólica en comparación con su compuesto principal, la DHEA .

Actividad Biológica

7-Keto-dehydroepiandrosterone (7-keto-DHEA) is a metabolite of dehydroepiandrosterone (DHEA), a steroid hormone produced in the adrenal glands. Unlike DHEA, 7-keto-DHEA does not convert into sex hormones, making it a subject of interest for various therapeutic applications. This article explores the biological activity of 7-keto-DHEA, focusing on its mechanisms, effects on metabolism, immune response, and potential therapeutic uses.

7-keto-DHEA exerts its biological effects through several mechanisms:

- Thermogenesis : Research indicates that 7-keto-DHEA enhances thermogenesis by increasing mitochondrial enzymes such as mitochondrial sn-glycerol-3-phosphate dehydrogenase (mGPDH) and cytosolic malic enzyme. This elevation leads to increased metabolic rates and fat loss, suggesting that 7-keto-DHEA promotes energy expenditure through thermogenic pathways similar to thyroid hormones .

- Fatty Acid Oxidation : The compound stimulates fatty acyl-CoA oxidase, a key enzyme in fatty acid oxidation, promoting fat burning for energy. This process is crucial for weight management and metabolic health .

- Cortisol Regulation : 7-keto-DHEA may inhibit 11β-hydroxysteroid dehydrogenase type 1 (11-HSD1), an enzyme that converts cortisone to active cortisol. By modulating cortisol levels, it may help mitigate the effects of stress and reduce insulin resistance associated with obesity .

Effects on Weight Loss and Metabolism

Numerous studies have demonstrated the efficacy of 7-keto-DHEA in promoting weight loss and improving metabolic parameters:

| Study | Intervention | Mean Change STD Treatment Group | Mean Change STD Control Group | P Value |

|---|---|---|---|---|

| Systematic Review | 7-Keto-DHEA | −2.88 kg | −0.97 kg | 0.01 |

| Clinical Trial | 7-Keto Naturalean | −2.15 2.38 kg | −0.72 2.12 kg | 0.038 |

| Clinical Trial | Lean System 7 | −2.26 2.44 kg | N/A | N/A |

These findings indicate a statistically significant reduction in body weight among participants taking 7-keto-DHEA compared to control groups .

Immune Response Modulation

Emerging research suggests that 7-keto-DHEA enhances Th1 immune responses, which are vital for combating infections such as tuberculosis (TB). In studies involving CD4+ T cells, treatment with 7-keto-DHEA improved immune function, indicating its potential as an immunomodulatory agent .

Case Studies and Clinical Applications

- Post-Traumatic Stress Disorder (PTSD) : A clinical trial at the Bay Pines VA Medical Center is investigating the effects of 7-keto-DHEA on PTSD symptoms. Preliminary results suggest that it may alleviate symptoms related to stress and anxiety by blocking cortisol's negative effects .

- Alcohol Consumption : In animal studies, 7-keto-DHEA has been shown to reduce ethanol consumption in rats more effectively than DHEA itself, indicating its potential role in addressing alcohol dependency issues .

- Weight Management : A systematic review highlighted its effectiveness in weight loss programs when combined with exercise and dietary control, reinforcing its application as a dietary supplement for obesity management .

Propiedades

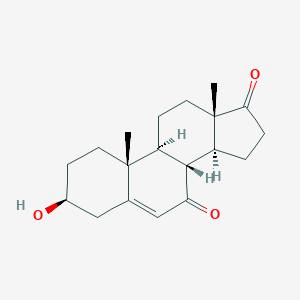

IUPAC Name |

(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-7,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-14,17,20H,3-9H2,1-2H3/t12-,13-,14-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRGOTLNGIBVFL-GINZOMEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCC(C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801024029 | |

| Record name | 7-Ketodehydroepiandrosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566-19-8 | |

| Record name | 7-Oxo-DHEA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=566-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Oxodehydroepiandrosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Ketodehydroepiandrosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-KETO-DEHYDROEPIANDROSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2334LJD2E9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.